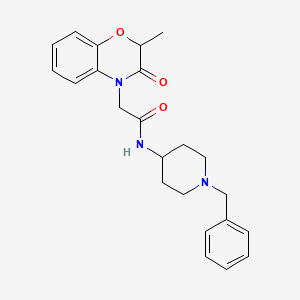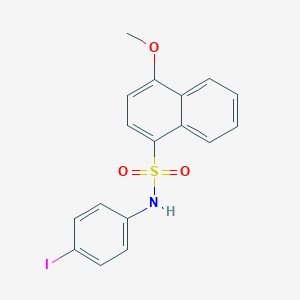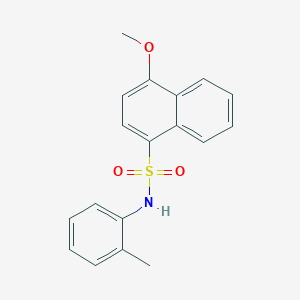![molecular formula C12H13N3O2 B7546726 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs. The compound has been found to have potential as a drug candidate for the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is not fully understood. However, studies have shown that the compound inhibits the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline have been studied in vitro and in vivo. The compound has been found to have low toxicity in vitro, and it does not affect the proliferation of normal cells. However, in vivo studies have shown that the compound can cause hepatotoxicity and nephrotoxicity at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline in lab experiments is its potential as a drug candidate for the treatment of different types of cancer. The compound has also been found to have low toxicity in vitro, making it a suitable candidate for further research. However, the compound can cause hepatotoxicity and nephrotoxicity at high doses, which limits its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline. One of the significant areas of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action and its interaction with specific enzymes. Further studies can also be conducted to determine the optimal dosage and administration of the compound to minimize its potential toxicity.
Synthesemethoden
The synthesis of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been carried out using different methods. One of the commonly used methods involves the reaction of 3-nitroaniline and ethyl glyoxalate in the presence of sodium methoxide. The reaction leads to the formation of 3-[5-(2-ethoxycarbonyl-2-oxoethyl)-1,2,4-oxadiazol-3-yl]aniline, which is then reduced using hydrogen gas and palladium on carbon to yield 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline.
Eigenschaften
IUPAC Name |
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-4-1-3-8(7-9)11-14-12(17-15-11)10-5-2-6-16-10/h1,3-4,7,10H,2,5-6,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWIHXFQMCXSD-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)

![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)